![molecular formula C17H26N6O4 B2969600 Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate CAS No. 902039-39-8](/img/structure/B2969600.png)
Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
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Description
Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate is a useful research compound. Its molecular formula is C17H26N6O4 and its molecular weight is 378.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Applications
One area of research involves the synthesis of polyamides containing derivatives of this compound. Hattori and Kinoshita (1979) explored the synthesis of polyamides by reacting theophylline and thymine with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines, including piperazine. The resulting polyamides, which are white powders with molecular weights ranging from about 2000 to 6000, demonstrate solubility in DMSO, formic acid, and water under certain conditions, suggesting potential applications in the development of novel polymers with specific solubility properties Hattori & Kinoshita, 1979.
Pharmacological Evaluation of Piperazine Derivatives
Another study by Kumar et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibited significant antidepressant and antianxiety activities in preclinical models, suggesting the potential of methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate derivatives for developing new therapeutic agents Kumar et al., 2017.
Novel Annelated 2-Oxopiperazines
Research on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the synthesis of novel annelated 2-oxopiperazines. These compounds, described by Svetlana et al. (2015), represent an advance in the development of heterocyclic compounds with potential applications in medicinal chemistry Svetlana et al., 2015.
Catalytic Hydrogenation Studies
A study by Sukhorukov et al. (2008) on the catalytic hydrogenation of dihydro-1,2-oxazines bearing a functionalized methylene group at C-3 provides insight into chemical transformations relevant to the synthesis and modification of piperazine derivatives. This research could inform future studies on the reactivity and potential applications of this compound in various chemical contexts Sukhorukov et al., 2008.
CO2 Absorption Applications
Recent research by Balchandani, Mandal, and Dharaskar (2022) on CO2 absorption by 2-methyl piperazine-activated tertiary amines, physical solvents, and ionic liquid systems highlights the potential environmental applications of piperazine derivatives. This study suggests that derivatives of this compound could be explored for their utility in carbon capture and sequestration technologies Balchandani et al., 2022.
properties
IUPAC Name |
methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-11(2)9-23-13-14(20(3)17(26)19-15(13)25)18-16(23)22-7-5-21(6-8-22)10-12(24)27-4/h11H,5-10H2,1-4H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAHTGGUYJCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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